(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide
Description
The compound (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide is a synthetic enamide derivative characterized by a pyrimidine core substituted with dimethylamino and methyl groups, linked via a methylene bridge to an α,β-unsaturated (2E)-propenamide moiety. This structure is designed to optimize interactions with biological targets, particularly kinases, due to the pyrimidine ring’s ability to mimic ATP-binding motifs . The dimethylamino group enhances solubility and modulates electronic properties, while the phenyl group at the β-position of the enamide may influence steric and hydrophobic interactions .
Properties
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-11-16(21(2)3)20-15(19-13)12-18-17(22)10-9-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIVDEJYJKRASF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Substitution with Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Formation of the Phenylprop-2-enamide Moiety: The phenylprop-2-enamide moiety is synthesized separately through a Knoevenagel condensation reaction between benzaldehyde and malonic acid, followed by amide formation.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the phenylprop-2-enamide moiety under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Biological Activity
The compound (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide, often referred to in literature as a cinnamamide derivative, has garnered attention for its potential biological activities, particularly in the realm of anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 284.36 g/mol. The compound features a pyrimidine ring substituted with a dimethylamino group and a phenylprop-2-enamide moiety, which is critical for its biological activity.
Anticonvulsant Properties
Research has demonstrated that various cinnamamide derivatives exhibit broad anticonvulsant activity across multiple models of seizures and epilepsy. Notably, (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide has shown efficacy in several preclinical studies:
- Maximal Electroshock (MES) Test : This compound was tested in mice and rats, showing an effective dose (ED50) of 44.46 mg/kg when administered intraperitoneally (i.p.) and 86.6 mg/kg orally (p.o.) in mice. In rats, the ED50 was 27.58 mg/kg (i.p.) and 30.81 mg/kg (p.o.) .
- Frings Audiogenic Seizure Model : This genetic model of epilepsy demonstrated an ED50 of 13.21 mg/kg (i.p.), indicating strong anticonvulsant activity .
- 6-Hz Psychomotor Seizure Model : The compound also showed promising results in this model, with an ED50 of 71.55 mg/kg (i.p.) in mice .
These findings suggest that the compound may not only reduce seizure frequency but also possess antiepileptogenic properties, making it a candidate for further development as an anticonvulsant agent.
Structure-Activity Relationships
The biological activity of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide can be attributed to specific structural features:
- Dimethylamino Group : The presence of this group enhances the lipophilicity of the compound, facilitating better penetration across the blood-brain barrier.
- Pyrimidine Ring : Substituents on the pyrimidine ring have been shown to influence the anticonvulsant activity significantly. Variations in substituents can alter the binding affinity to target receptors involved in seizure modulation .
Case Studies and Research Findings
A comprehensive study involving various cinnamamide derivatives highlighted their potential as new leads for epilepsy treatment. The following table summarizes key findings from selected studies:
| Compound | Model | ED50 (mg/kg) | Administration Route |
|---|---|---|---|
| KM-568 | MES | 44.46 | i.p. |
| KM-568 | MES | 86.6 | p.o. |
| KM-568 | Frings | 13.21 | i.p. |
| KM-568 | 6-Hz | 71.55 | i.p. |
These studies underscore the therapeutic potential of this class of compounds, particularly in resistant forms of epilepsy.
Safety Profile
In vitro studies assessing cytotoxicity on cell lines such as HepG2 and H9c2 indicated that (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide is safe at concentrations up to 100 µM . Additionally, mutagenicity assays suggested that this compound does not exhibit significant mutagenic effects, further supporting its safety profile for potential therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
